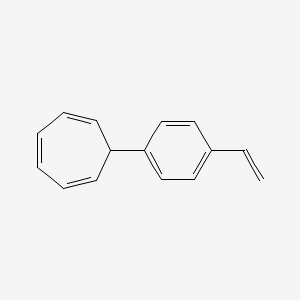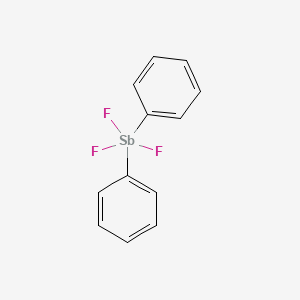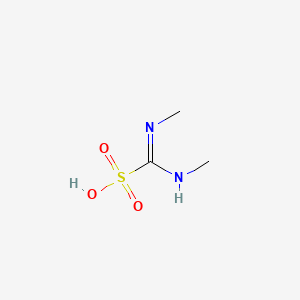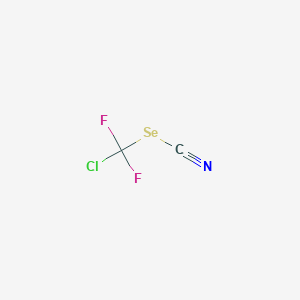
Chloro(difluoro)methyl selenocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro(difluoro)methyl selenocyanate is an organoselenium compound characterized by the presence of a selenocyanate group attached to a chloro(difluoro)methyl moiety
Métodos De Preparación
The synthesis of chloro(difluoro)methyl selenocyanate typically involves the reaction of chloro(difluoro)methyl halides with potassium selenocyanate under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reactivity of the intermediates. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield of the product.
Análisis De Reacciones Químicas
Chloro(difluoro)methyl selenocyanate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form selenoxides or selenones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the selenocyanate group to selenol or diselenide compounds.
Substitution: The chloro(difluoro)methyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Major products formed from these reactions include selenoxides, selenones, and substituted selenocyanates.
Aplicaciones Científicas De Investigación
Chloro(difluoro)methyl selenocyanate has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can act as a source of selenium, an essential trace element with various biological roles.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs with improved efficacy and reduced side effects.
Industry: In materials science, this compound is investigated for its potential use in the synthesis of advanced materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of chloro(difluoro)methyl selenocyanate involves the interaction of the selenocyanate group with biological molecules. The compound can undergo redox reactions, leading to the generation of reactive selenium species that can modulate various cellular pathways. Molecular targets include enzymes involved in oxidative stress response and signaling pathways related to cell proliferation and apoptosis.
Comparación Con Compuestos Similares
Chloro(difluoro)methyl selenocyanate can be compared with other selenocyanate-containing compounds, such as benzyl selenocyanate and p-xylene selenocyanate These compounds share similar chemical properties but differ in their reactivity and biological activities
Similar compounds include:
- Benzyl selenocyanate
- p-Xylene selenocyanate
- Isatin selenocyanate derivatives
- Quinazoline selenocyanate derivatives
These compounds are studied for their chemopreventive and anticancer activities, highlighting the versatility and importance of selenocyanate-containing compounds in scientific research .
Propiedades
Número CAS |
54451-31-9 |
|---|---|
Fórmula molecular |
C2ClF2NSe |
Peso molecular |
190.45 g/mol |
Nombre IUPAC |
[chloro(difluoro)methyl] selenocyanate |
InChI |
InChI=1S/C2ClF2NSe/c3-2(4,5)7-1-6 |
Clave InChI |
MNXMJNVZWRJTFF-UHFFFAOYSA-N |
SMILES canónico |
C(#N)[Se]C(F)(F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


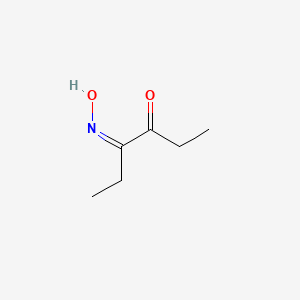
![3-[5-(4-Chlorophenoxy)-3-methylpentyl]-2,2-dimethyloxirane](/img/structure/B14644838.png)
![2-[4-(Dibenzylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14644846.png)
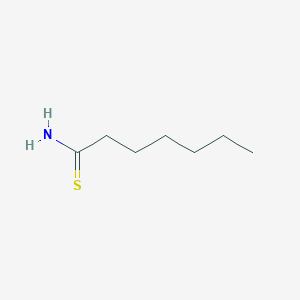
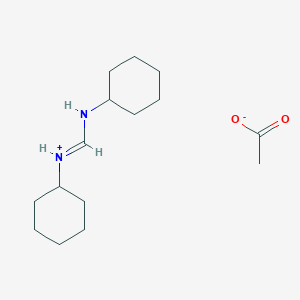
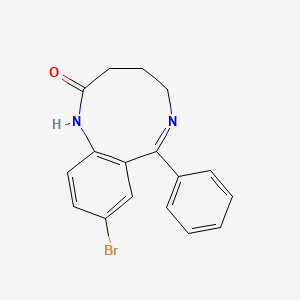
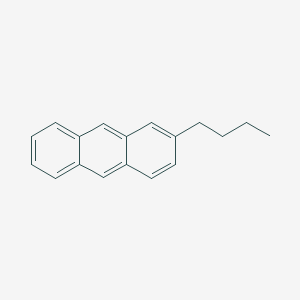
![Phenol, 4-bromo-2-[(2-nitrophenyl)azo]-](/img/structure/B14644872.png)
![{2-[(4-Chlorophenyl)sulfanyl]-5-fluorophenyl}methanol](/img/structure/B14644895.png)
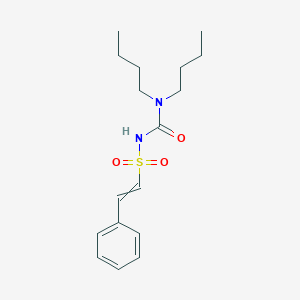
![6,9-Dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-5,8-dione](/img/structure/B14644904.png)
